N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4S/c27-22(24-16-14-19-9-3-1-4-10-19)23(28)25-17-15-20-11-7-8-18-26(20)31(29,30)21-12-5-2-6-13-21/h2,5-6,9,12-13,20H,1,3-4,7-8,10-11,14-18H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUJYYGNNOMQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
Piperidine is sulfonylated at the nitrogen using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at 0–5°C. The resulting 1-(benzenesulfonyl)piperidine is alkylated at the 2-position via a Friedel-Crafts-type reaction with 2-bromoethanol in the presence of Lewis acids (e.g., AlCl₃), yielding 1-(benzenesulfonyl)piperidin-2-ethanol .
Alcohol-to-Amine Conversion
The hydroxyl group of the ethanol derivative is converted to an amine via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis to deprotect the primary amine. Alternatively, mesylation (using methanesulfonyl chloride) and subsequent displacement with sodium azide, followed by Staudinger reduction, provides the target 1-(benzenesulfonyl)piperidin-2-ethylamine .
Table 1: Reaction Conditions for Piperidine Derivative Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C | 85–90 |
| Alkylation | 2-Bromoethanol, AlCl₃, DCM, reflux | 70–75 |
| Mitsunobu Reaction | Phthalimide, DIAD, PPh₃, THF | 65–70 |
| Hydrazinolysis | Hydrazine hydrate, ethanol, 60°C | 90–95 |
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene Functionalization
Cyclohexene undergoes hydroamination with ethylamine in the presence of a zirconium-based catalyst (e.g., Cp₂ZrCl₂) at 80–100°C to yield 2-(cyclohex-1-en-1-yl)ethylamine . Alternatively, cyclohexene oxide is ring-opened with ethylamine in methanol, producing a secondary alcohol, which is oxidized to the amine using Swern oxidation conditions (oxalyl chloride, DMSO, TEA).
Table 2: Hydroamination Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cp₂ZrCl₂ | 80 | 12 | 60–65 |
| Ti(NMe₂)₄ | 100 | 24 | 50–55 |
| [Rh(cod)₂]OTf | 120 | 6 | 70–75 |
Amide Bond Formation with Ethanedioic Acid
Sequential Coupling Strategy
The diamide structure is assembled via stepwise activation of oxalic acid. Oxalyl chloride is reacted with 1-(benzenesulfonyl)piperidin-2-ethylamine in anhydrous THF at −78°C to form the mono-acyl chloride intermediate. Subsequent addition of 2-(cyclohex-1-en-1-yl)ethylamine in the presence of Hünig’s base (DIPEA) yields the target diamide.
Coupling Reagent Optimization
Alternative methods employ HATU or EDC/HOBt in DMF to facilitate amide bond formation. These reagents minimize racemization and improve yields for sterically hindered amines.
Table 3: Amidation Efficiency Comparison
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | THF | −78 | 60–65 |
| HATU/DIEA | DMF | 25 | 75–80 |
| EDC/HOBt | DCM | 0 | 70–72 |
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Characterization data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.40 (m, 5H, Ar–H), 5.60 (m, 1H, CH=CH), 3.40–3.20 (m, 4H, NCH₂), 2.90–2.60 (m, 6H, piperidine and CH₂).
- IR (ATR) : 1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
- HRMS (ESI+) : m/z calculated for C₂₃H₃₂N₃O₄S [M+H]⁺ 454.2112, found 454.2109.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene moiety can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The cyclohexene and piperidine moieties may interact with enzymes or receptors, while the oxalamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Profiling : While cyclopropylfentanyl and enkephalin analogs are opioid-active, the target compound’s dual amide and cyclohexenyl groups suggest divergent biological targets that warrant further study .
- Synthetic Optimization : GP1 methods used for analogs (46% yields) may be adaptable, but the ethanediamide bridge could introduce challenges in step efficiency .
Biological Activity
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.
- CAS Number: 898415-03-7
- Molecular Formula: CHNOS
- Molecular Weight: 353.4 g/mol
The compound features a piperidine ring substituted with a benzenesulfonyl group, which is critical for its biological interactions. The ethanediamide backbone contributes to its structural stability and binding affinity to various biological targets. The mechanism of action primarily involves interaction with neurotransmitter receptors and enzymes, potentially modulating their activity.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant activity as dopamine (DA) uptake inhibitors. For instance, studies have shown that modifications in the piperidine and cyclohexyl rings can lead to variations in binding affinity for DA transporters, impacting their efficacy as potential therapeutic agents for conditions like Parkinson's disease and depression .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the presence of the benzenesulfonyl group enhances the compound's ability to inhibit DA uptake. Variations in the alkyl substituents on the piperidine ring significantly affect the compound's binding affinity and selectivity for DA transporters . For example, derivatives with specific substitutions demonstrated IC50 values indicating potent inhibitory effects on DA uptake .
Study 1: Dopamine Transporter Binding
A study evaluated the binding characteristics of this compound analogs against dopamine transporters. The results indicated that certain modifications led to enhanced selectivity and potency compared to traditional DA uptake inhibitors like cocaine .
Study 2: Neuropharmacological Effects
In vivo studies assessed the neuropharmacological effects of this compound in rodent models. The findings suggested that it could reduce symptoms associated with dopamine dysregulation, supporting its potential use in treating neuropsychiatric disorders .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| CAS Number | 898415-03-7 |
| Molecular Weight | 353.4 g/mol |
| Primary Biological Target | Dopamine Transporter |
| IC50 (Dopamine Uptake Inhibition) | Varies by derivative (e.g., 39 nM for some analogs) |
| Potential Therapeutic Uses | Parkinson's Disease, Depression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
